6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone
Overview
Description
6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H17FN4O4 and its molecular weight is 360.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.12338320 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
A significant area of research for this compound involves its synthesis and evaluation for biological activities, particularly as an analgesic and anti-inflammatory agent. Studies have synthesized derivatives of this compound, examining their analgesic and anti-inflammatory activities. For instance, a study found that derivatives prepared and examined showed promising analgesic and anti-inflammatory properties, with one derivative identified as a particularly potent agent in this regard. This compound exhibited more potent analgesic activity than acetylsalicylic acid in specific tests and showed anti-inflammatory activity comparable to that of standard compounds like indometacin, without demonstrating a gastric ulcerogenic effect compared to reference nonsteroidal anti-inflammatory drugs (NSAIDs) (Gökçe et al., 2005).
Neurotransmission Studies
Another research focus is the compound's utility in studying neurotransmission, particularly through positron emission tomography (PET). It has been used as a radiolabeled antagonist for the study of 5-HT1A receptors, contributing to our understanding of the serotonergic neurotransmission system. This application is crucial for investigating various neurological conditions and the brain's response to different stimuli or drugs (Plenevaux et al., 2000).
Alzheimer's Disease Research
The compound's derivatives have also been applied in Alzheimer's disease research, particularly in studying serotonin 1A (5-HT1A) receptor densities in the brains of patients. Using PET imaging, researchers have quantified receptor densities, finding significant decreases in patients with Alzheimer's compared to controls. This research provides insights into the neurobiological changes in Alzheimer's disease and may inform future therapeutic strategies (Kepe et al., 2006).
Material and Chemical Synthesis Studies
In addition to its biological applications, this compound has been studied in the context of material and chemical synthesis, highlighting its versatility in scientific research. For instance, research has focused on synthesizing and characterizing new pyridazinone derivatives, exploring their structural and reactive properties. These studies contribute to our understanding of chemical synthesis processes and the development of new materials with potential applications in various fields (Kalai et al., 2021).
Properties
IUPAC Name |
6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4/c1-26-14-8-11(18)2-3-12(14)13-4-5-16(24)22(20-13)10-17(25)21-7-6-19-15(23)9-21/h2-5,8H,6-7,9-10H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOUMAGXNQLCPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCNC(=O)C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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